3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[2-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-13-6-5-10(9-12(13)16(18,19)20)23-15-4-2-1-3-11(15)14(22)7-8-21/h1-6,9H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYYXVLGMYEIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile, a common approach involves the condensation of 4-chloro-3-(trifluoromethyl)phenol with a suitable benzaldehyde derivative under basic conditions, followed by cyanation.
Step 1: Formation of Phenoxybenzaldehyde
4-chloro-3-(trifluoromethyl)phenol reacts with 2-bromobenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).
Step 2: Cyanation
The resulting phenoxybenzaldehyde undergoes a Knoevenagel condensation with malononitrile, using a base such as piperidine, leading to the formation of 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile.
Industrial Production Methods
Industrially, this compound can be produced in large-scale reactors where the above reactions are optimized for yield and purity, often involving continuous flow methods and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Nitrile Group (C≡N)
- Hydrolysis : Likely converts to a carboxylic acid or amide under acidic/basic conditions. For example:
- Acidic hydrolysis:
- Basic hydrolysis:
- Acidic hydrolysis:
- Reduction : May form primary amines via catalytic hydrogenation (e.g., ) .
Ketone (3-Oxo Group)
- Nucleophilic Addition : Reacts with Grignard reagents, hydrazines, or hydroxylamines to form alcohols, hydrazones, or oximes, respectively:
- Reduction : Catalytic hydrogenation or use of could yield secondary alcohols.
Aryl Ether Linkage
- Cleavage : Strong acids (e.g., ) or bases (e.g., ) may break the ether bond to form phenols or aryl halides .
Trifluoromethyl Group
- Stability : The group is typically inert under standard conditions but may participate in electrophilic aromatic substitution (e.g., nitration, sulfonation) at the aryl ring .
Hypothetical Reaction Pathways
The following table outlines plausible transformations based on functional group chemistry:
Challenges and Research Gaps
- Synthetic Routes : No direct synthesis methods for the compound were identified. Its preparation likely involves coupling 4-chloro-3-(trifluoromethyl)phenol with a pre-formed nitrile-ketone intermediate .
- Stability : The trifluoromethyl group and aryl ether may confer resistance to oxidation, but thermal decomposition pathways remain uncharacterized.
- Biological Activity : While not explicitly studied, structurally similar trifluoromethyl-containing compounds often exhibit herbicidal or pharmaceutical properties .
Recommendations for Further Study
- Experimental Validation : Conduct controlled hydrolysis, reduction, and substitution reactions to map reactivity.
- Spectroscopic Analysis : Use , , and IR to confirm product structures.
- Computational Modeling : Predict reaction thermodynamics/kinetics using DFT calculations.
Scientific Research Applications
This compound finds applications across multiple domains:
Chemistry: Used as an intermediate in organic synthesis, especially in designing pharmaceuticals and agrochemicals.
Biology: Serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Medicine: Investigated for potential therapeutic properties in treating various diseases due to its unique structural features.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile interacts with molecular targets through its functional groups. The nitrile and phenoxy functionalities play critical roles in binding to enzymes or receptors, inhibiting or modulating their activities. The compound can interfere with signaling pathways by interacting with key proteins, making it valuable in research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile:
2-(4-Chlorophenyl)-3-oxopropanenitrile (CAS: 62538-21-0)
- Structure : A simpler analog with a single 4-chlorophenyl group attached to a 3-oxopropanenitrile chain.
- Molecular Weight : 193.63 g/mol (vs. higher for the target compound due to additional substituents).
- Key Differences: Lacks the trifluoromethyl and phenoxy-phenyl groups, reducing steric bulk and electronic complexity.
- Applications : Used in organic synthesis; its nitrile and ketone groups enable reactions like aldol condensations .
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile (CAS: 677713-06-3)
- Structure : Features a 4-fluoro-3-(trifluoromethyl)phenyl group instead of the chloro analog.
- Molecular Weight : 231.15 g/mol.
- Key Differences: Fluorine substitution may enhance metabolic stability compared to chlorine. The absence of a phenoxy linker reduces molecular size and lipophilicity .
Sorafenib Tosylate (CAS: 475207-59-1)
- Structure : Contains a 4-chloro-3-(trifluoromethyl)phenyl urea group linked to a pyridinecarboxamide scaffold.
- Molecular Weight : 637.00 g/mol.
- Key Differences : A larger, pharmacologically active molecule approved for cancer treatment. Highlights the importance of the 4-chloro-3-(trifluoromethyl)phenyl motif in kinase inhibition .
4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)benzothioamide (Compound 7k)
- Structure : Includes a urea-linked 4-chloro-3-(trifluoromethyl)phenyl group and a benzothioamide moiety.
- Yield : 61.1% (synthesis).
Structural and Functional Analysis
Substituent Effects
- Chloro vs. Fluoro : Chlorine’s larger atomic size and polarizability may increase lipophilicity and steric hindrance compared to fluorine, influencing bioavailability and target interaction .
- Trifluoromethyl Group : Enhances electron-withdrawing effects and metabolic stability, a common feature in agrochemicals and pharmaceuticals .
Biological Activity
3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile, commonly referred to as a novel compound in pharmaceutical research, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : 3-{2-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile
- Molecular Formula : C16H9ClF3NO2
- Molecular Weight : 339.7 g/mol
- CAS Number : 136562-66-8
Biological Activity Overview
The biological activity of this compound is primarily evaluated in the context of its potential therapeutic applications, particularly in oncology and inflammation. The following sections detail specific activities and findings from recent studies.
- Inhibition of Kinase Activity : The compound exhibits inhibitory effects on various kinases that are crucial in cancer cell proliferation. This mechanism is similar to known multi-kinase inhibitors, such as sorafenib and regorafenib, which target pathways involved in tumor growth and angiogenesis .
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may also modulate inflammatory responses, potentially through the inhibition of soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes .
Case Studies and Experimental Data
A series of studies have assessed the efficacy and safety profile of this compound:
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of the compound against various cancer cell lines. The results indicated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
